Anisyl isovalerate
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Overview
Description
Anisyl isovalerate, also known as 4-methoxyphenyl 3-methylbutanoate, is an organic compound with the molecular formula C12H16O3. It is an ester formed from anisyl alcohol and isovaleric acid. This compound is known for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisyl isovalerate can be synthesized through the esterification reaction between anisyl alcohol and isovaleric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Anisyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form anisyl alcohol and isovaleric acid.
Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Anisyl alcohol and isovaleric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced forms of the ester.
Scientific Research Applications
Anisyl isovalerate has several applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of anisyl isovalerate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release anisyl alcohol and isovaleric acid, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Anisyl acetate: Another ester with a similar structure but different acid component.
Benzyl isovalerate: An ester with a similar acid component but different alcohol component.
Ethyl isovalerate: An ester with the same acid component but a different alcohol component.
Uniqueness: Anisyl isovalerate is unique due to its specific combination of anisyl alcohol and isovaleric acid, which imparts distinct aromatic properties. Its pleasant fruity and floral aroma makes it particularly valuable in the fragrance and flavor industries, distinguishing it from other similar esters .
Properties
CAS No. |
101267-99-6 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-13(14)16-9-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
LOGIKTHBNCEEST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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